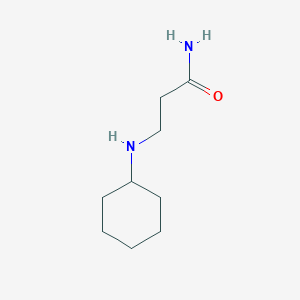

3-(Cyclohexylamino)propanamide

描述

Contextualization within Amide and Cyclohexylamine (B46788) Derivatives in Medicinal and Organic Chemistry

The chemical structure of 3-(Cyclohexylamino)propanamide contains two key functional groups that are of significant interest in medicinal and organic chemistry: the amide linkage and the cyclohexylamine moiety.

The amide functional group is a cornerstone of biologically active compounds, most notably peptides and proteins. ajchem-a.com In medicinal chemistry, the amide bond is prized for its exceptional ability to form stable hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. ajchem-a.com This property is critical for molecular recognition and binding to biological targets such as enzymes and receptors. The transformation of a carboxylic acid in a drug molecule into an amide derivative is a common strategy used to modify its properties. ajchem-a.comacs.org For instance, primary and secondary amide derivatives of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) were found to be potent and selective inhibitors of the COX-2 enzyme, demonstrating that the amide's hydrogen-bonding capacity can be a crucial determinant of binding affinity and selectivity. acs.org

The cyclohexylamine moiety is also a prevalent feature in many pharmaceutical compounds and serves as a versatile building block in organic synthesis. atamanchemicals.com Derivatives of cyclohexylamine have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.airesearchgate.net The broader class of arylcyclohexylamines, which includes well-known compounds like phencyclidine (PCP) and the anesthetic ketamine, has been extensively studied for its effects on the central nervous system, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov The non-aromatic cyclohexylamine group in this compound provides a lipophilic and conformationally rigid scaffold that can influence a molecule's pharmacokinetic and pharmacodynamic properties. atamanchemicals.com

Significance of Propanamide Scaffolds in Contemporary Chemical and Biological Investigations

The propanamide portion of this compound serves as a flexible three-carbon scaffold. Such scaffolds are valuable tools in modern drug discovery and chemical biology. They act as a foundational structure that can be systematically modified to explore chemical space and optimize biological activity.

A prominent strategy in medicinal chemistry involves creating drug conjugates, where a known drug is linked to another molecule or scaffold to enhance its properties or create a multi-target agent. nih.gov The propanamide scaffold is well-suited for this purpose. Recent research has demonstrated the potential of creating propanamide-sulfonamide conjugates from NSAIDs like naproxen. nih.govresearchgate.net This approach aims to develop dual-action inhibitors that can target multiple enzymes simultaneously, such as urease and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The synthesis of derivatives from existing drugs is a key strategy for modifying their action, potentially reducing side effects, and potentiating therapeutic efficacy. nih.gov The use of molecular scaffolds, whether based on proteins, DNA, or small organic molecules, is a growing strategy for organizing molecular components to improve the efficiency of biological or chemical processes. mdpi.com

Scope and Research Trajectories for this compound and its Structural Analogues

The future research scope for this compound and its analogues lies primarily in its utility as a synthetic intermediate and as a template for generating novel chemical entities. The synthesis of the parent compound can be achieved through a reaction between cyclohexylamine and 2-propenamide. lookchem.com This straightforward synthetic accessibility allows for the creation of a diverse library of related compounds by modifying either the cyclohexylamine or the propanamide components.

Research trajectories can be envisioned in several directions:

Development of Analog Libraries: By substituting the cyclohexyl ring or modifying the amide group, a wide array of structural analogues can be produced. For example, related structures that have been synthesized include 3-(Cyclohexylamino)propionitrile and N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide. chemicalbook.comscbt.com These libraries of compounds can then be screened against various biological targets to identify novel bioactive molecules.

Exploration of Different Linkers: The propanamide linker can be altered in length or rigidity to probe the optimal spatial arrangement for interaction with a biological target. This "scaffold hopping" approach is a common tactic in medicinal chemistry to discover new core structures with improved properties. youtube.com

Synthesis of Functionalized Derivatives: The basic structure can be elaborated into more complex molecules. For instance, the related compound 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), a widely used biological buffer, is synthesized from cyclohexylamine and 1,3-propane sultone. patsnap.comsigmaaldrich.com This highlights how the core cyclohexylamino-propane structure can be adapted to create molecules with specific physicochemical properties for various applications.

The investigation of this compound and its structural relatives contributes to the broader field of organic and medicinal chemistry by providing tools and insights for the rational design of new functional molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) |

| 3-(Cyclohexylamino)propionitrile |

| 2-Propenamide |

| Cyclohexylamine |

| Indomethacin |

| Ketamine |

| N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide |

| Naproxen |

Structure

3D Structure

属性

IUPAC Name |

3-(cyclohexylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCXYSAZMNHCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606620 | |

| Record name | N~3~-Cyclohexyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-48-1 | |

| Record name | N~3~-Cyclohexyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 3 Cyclohexylamino Propanamide and Analogues

Established Synthetic Pathways to the Propanamide Core

The formation of the central propanamide scaffold is a critical step in the synthesis of 3-(cyclohexylamino)propanamide. Traditional methods often rely on direct amination of suitable precursors or the ring-opening of cyclic compounds.

A direct and common approach to forming the N-substituted propanamide is through the amination of a propanamide precursor. This typically involves the reaction of a molecule containing a reactive leaving group at the 3-position with cyclohexylamine (B46788). For instance, a halo-substituted propanamide, such as 3-chloropropanamide, can serve as an effective substrate. The nucleophilic substitution reaction between 3-chloropropanamide and cyclohexylamine would yield the desired this compound.

A similar strategy has been demonstrated in the synthesis of related compounds, such as 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, where cyclohexylamine is reacted with a chlorosulfonate precursor to form the corresponding amino-sulfonic acid. guidechem.com This highlights the utility of cyclohexylamine as a nucleophile in substitution reactions to introduce the cyclohexylamino moiety.

General propanamide synthesis can also be achieved through the amidation of propanoic acid with ammonia (B1221849) or an appropriate amine, often requiring activation of the carboxylic acid or harsh reaction conditions. google.comwikipedia.org For N-substituted propanamides, a more controlled approach starting with a functionalized propanamide is generally preferred.

Table 1: Examples of Amination Reactions for Amide Synthesis

| Precursor | Amine | Product | Reaction Type |

|---|---|---|---|

| 3-Halopropanamide | Cyclohexylamine | This compound | Nucleophilic Substitution |

| Propanoic Acid | Ammonia | Propanamide | Amidation |

| Sodium 2-hydroxy-3-chloropropanesulfonate | Cyclohexylamine | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | Nucleophilic Substitution |

The ring-opening of cyclic precursors, such as β-propiolactone or succinic anhydride derivatives, with an amine is a powerful method for the synthesis of 3-substituted propanamides. For example, the reaction of β-propiolactone with cyclohexylamine would directly yield 3-(cyclohexylamino)propanoic acid. Subsequent amidation of the carboxylic acid would then produce this compound.

While less direct for the target molecule, the principle of ring-opening is a cornerstone of synthetic chemistry. researchgate.netnih.gov For instance, the reaction of β-propiolactam in superacidic media leads to open-chain compounds, demonstrating the susceptibility of four-membered rings to ring-opening. nih.gov Similarly, the ring-opening of epoxides with amines is a widely used strategy in the synthesis of various functionalized molecules. mdpi.com The synthesis of cyclic ester-amides from anhydrides and their subsequent ring-opening polymerization further illustrates the versatility of this approach in forming amide bonds. rsc.org

Advanced Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient and convergent approach to complex molecules by combining three or more reactants in a single step. rug.nlnih.govnih.govtcichemicals.com These reactions are particularly well-suited for the synthesis of libraries of structurally diverse amides.

The Ugi four-component reaction (U-4CR) is a prominent MCR that is exceptionally useful for the synthesis of α-acylamino amides. nih.govnih.govbeilstein-journals.org A variation of this reaction, the Ugi three-component reaction (U-3CR), which involves an amine, a carbonyl compound, and an isocyanide, can be adapted to synthesize β-amino amides. rsc.orgmdpi.com

To synthesize a derivative of this compound using an Ugi-type reaction, one could envision a strategy where a β-amino acid, such as 3-(cyclohexylamino)propanoic acid, is used as the acidic component in a four-component reaction with an aldehyde, an amine, and an isocyanide. This would result in a more complex derivative with the core this compound scaffold embedded within a larger structure.

Alternatively, a more direct approach to a related structure could involve a three-component reaction. For instance, the reaction between an aldehyde, 2-aminophenol, and an isocyanide, catalyzed by zinc chloride, has been shown to produce N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. researchgate.net This demonstrates the feasibility of incorporating cyclohexyl isocyanide as a component to introduce the cyclohexylamino functionality into the final amide product.

Table 2: Representative Ugi Reaction for Amide Synthesis

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Type |

|---|---|---|---|---|

| Formaldehyde | Ammonia | 3-(Cyclohexylamino)propanoic Acid | tert-Butyl isocyanide | α-(3-(Cyclohexylamino)propanamido)-N-(tert-butyl)acetamide |

| Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(acetylamino)-2-phenylacetamide |

Besides the Ugi reaction, other MCRs can be conceptually applied to the synthesis of this compound analogues. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. nih.gov While this reaction does not directly produce a β-amino amide, its principles of combining multiple components to form an amide bond are relevant.

The Strecker reaction, the first reported MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and cyanide. nih.gov Subsequent hydrolysis of the nitrile and amidation could lead to the desired propanamide structure. For example, the reaction of acrolein, cyclohexylamine, and cyanide could potentially lead to a precursor for this compound.

Strategic Derivatization of the Cyclohexylamino Moiety

Once the this compound core is synthesized, further derivatization of the cyclohexylamino moiety can be explored to modulate its properties. The secondary amine within the structure is a key site for chemical modification.

Functionalization of the cyclohexyl ring can be achieved by starting with a substituted cyclohexylamine. For instance, using a 4-hydroxycyclohexylamine in the initial amination or MCR would result in a hydroxylated derivative of this compound.

Furthermore, the nitrogen of the cyclohexylamino group can undergo various reactions. Acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Alkylation with alkyl halides could introduce further substituents on the nitrogen, although this might be challenging without protecting the amide nitrogen. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another viable strategy to introduce diverse substituents onto the nitrogen atom.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, which can be crucial for various applications.

Alkylation and Acylation Reactions on the Cyclohexylamino Nitrogen

The secondary amine of the cyclohexylamino group in this compound is a key site for nucleophilic reactions, readily undergoing alkylation and acylation to yield a diverse range of tertiary amines and N-acyl derivatives, respectively.

Alkylation Reactions: The nitrogen atom of the cyclohexylamino moiety can be alkylated using various alkylating agents, such as alkyl halides. The direct N-alkylation of secondary amines is a common transformation in organic synthesis. However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting material. To achieve selective mono-alkylation, specific strategies are often employed. For instance, reductive amination provides a controlled method for introducing alkyl groups. While specific studies on this compound are not extensively detailed in the reviewed literature, general principles of secondary amine alkylation are applicable. Ruthenium-catalyzed N-alkylation of amines with alcohols is another efficient method that proceeds with high retention of stereochemistry for chiral amines. nih.gov

| Reagent Type | Example Reagent | Potential Product |

| Alkyl Halide | Methyl Iodide | 3-(N-cyclohexyl-N-methylamino)propanamide |

| Alcohol (cat.) | Benzyl Alcohol | 3-(N-benzyl-N-cyclohexylamino)propanamide |

Acylation Reactions: The N-acylation of the cyclohexylamino nitrogen is a straightforward process, typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-N-cyclohexyl-β-alanine amide derivatives. These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are important as they can exhibit altered biological activities and physicochemical properties compared to the parent molecule. The acylation can introduce a wide variety of functional groups, from simple acetyl groups to more complex aromatic or heterocyclic moieties. researchgate.net

| Acylating Agent | Example Reagent | Potential Product |

| Acyl Chloride | Acetyl Chloride | 3-(N-acetyl-N-cyclohexylamino)propanamide |

| Acid Anhydride | Acetic Anhydride | 3-(N-acetyl-N-cyclohexylamino)propanamide |

Modifications to the Cyclohexane (B81311) Ring (e.g., introduction of substituents)

Introducing substituents onto the cyclohexane ring of this compound or its precursors can significantly influence the molecule's conformation and biological activity. The synthesis of such substituted analogues typically involves starting with pre-functionalized cyclohexylamines or employing methods for the direct functionalization of the cyclohexane ring.

The synthesis of cyclohexylalanine, a closely related amino acid, and its derivatives provides insight into methodologies for creating substituted cyclohexane rings. For example, β-methylcyclohexylalanine has been synthesized through the hydrogenation of β-methylphenylalanine using a platinum oxide catalyst. acs.org This suggests that analogues of this compound with substituted rings could be prepared from correspondingly substituted anilines via reduction of the aromatic ring.

Furthermore, stereoselective routes to polyhydroxylated cyclohexyl-β-amino acids have been developed, often starting from chiral precursors like (-)-shikimic acid or through Diels-Alder reactions. thieme-connect.dersc.org These methods allow for the controlled introduction of multiple hydroxyl groups, leading to highly functionalized cyclohexane scaffolds. While direct C-H functionalization of the cyclohexane ring in this compound is challenging, recent advances in catalysis offer potential pathways for such transformations. nih.govacs.org

| Synthetic Strategy | Starting Material Example | Resulting Substituent |

| Catalytic Hydrogenation | Substituted Aniline | Alkyl, Hydroxyl |

| Diels-Alder Reaction | Functionalized Diene/Dienophile | Hydroxyl, Carboxyl |

| Starting from Chiral Pool | (-)-Shikimic Acid | Multiple Hydroxyls |

Functionalization at the Amide Nitrogen and Carbonyl Group

The propanamide moiety of the molecule offers additional sites for chemical modification, namely the amide nitrogen and the carbonyl carbon.

N-Substitution Strategies

The primary amide of this compound can undergo N-alkylation or N-acylation to produce N-substituted derivatives. The N-alkylation of primary amides typically requires strong bases to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with alkyl halides. nih.gov Microwave-assisted, solvent-free conditions have been shown to facilitate the N-alkylation of amides and lactams. nih.gov

N-acylation of the amide nitrogen leads to the formation of N-acylamides. These transformations can be achieved using standard acylation conditions. However, it is important to note that N-acylated amino acid amides can exhibit unexpected hydrolytic instability under acidic conditions, which could be a consideration during synthesis and purification. nih.govacs.org

| Modification | Reagent Class | Potential Product Structure |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Benzyl-3-(cyclohexylamino)propanamide |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | N-Benzoyl-3-(cyclohexylamino)propanamide |

Modifications to the Amide Carbonyl (e.g., thioamide formation)

The carbonyl oxygen of the amide can be replaced with a sulfur atom to form the corresponding thioamide, a transformation known as thionation. This conversion significantly alters the electronic and steric properties of the amide bond. The most commonly used reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgwikipedia.orgenamine.net

The reaction with Lawesson's reagent typically involves heating the amide in an inert solvent like toluene or xylene. wikipedia.org The mechanism proceeds through a reactive dithiophosphine ylide intermediate. organic-chemistry.orgwikipedia.org This method is generally efficient for the thionation of primary, secondary, and tertiary amides. nih.gov Other thiating agents include phosphorus pentasulfide (P4S10), though it often requires harsher reaction conditions. wikipedia.org The resulting 3-(cyclohexylamino)propanethioamide would be a valuable analogue for further chemical and biological studies. researchgate.netresearchgate.net

| Thionating Reagent | Typical Conditions | Product |

| Lawesson's Reagent | Reflux in Toluene | 3-(Cyclohexylamino)propanethioamide |

| Phosphorus Pentasulfide | High Temperature | 3-(Cyclohexylamino)propanethioamide |

Stereoselective Synthesis and Enantiomeric Enrichment of this compound Isomers

While this compound itself is achiral, the introduction of substituents on the cyclohexane ring or at the α- or β-positions of the propanamide backbone can create one or more stereocenters. The stereoselective synthesis of such chiral analogues is of great interest for pharmaceutical applications, as different enantiomers or diastereomers often exhibit distinct biological activities.

Chiral Catalyst-Mediated Approaches

The asymmetric synthesis of β-amino acids and their derivatives is a well-established field, with numerous methods employing chiral catalysts to control stereochemistry. These approaches can be adapted for the synthesis of chiral analogues of this compound.

One prominent strategy is the asymmetric hydrogenation of prochiral enamides or β-aminoacrylates using chiral transition metal catalysts, particularly those based on rhodium or ruthenium with chiral phosphine ligands. This method has been successfully applied to the synthesis of chiral β2-amino acids with high enantioselectivity (up to 99% ee). researchgate.net

Another powerful approach is the enantioselective Mannich reaction, which involves the addition of a nucleophile to an imine. Chiral organocatalysts, such as those derived from BINOL or cinchona alkaloids, can effectively control the stereochemical outcome of this reaction. nih.gov

For the synthesis of analogues with stereocenters on the cyclohexane ring, methods like the Sharpless asymmetric dihydroxylation can be employed to introduce chirality in a controlled manner. This has been demonstrated in the synthesis of (2R,3R)-2-amino-3-hydroxy-3-cyclohexylpropanoic acid, a key component of the drug ONO-4128. acs.org

| Asymmetric Reaction | Catalyst Type | Chiral Ligand/Catalyst Example |

| Asymmetric Hydrogenation | Transition Metal (Rh, Ru) | Chiral Phosphine Ligands (e.g., DuPHOS) |

| Asymmetric Mannich Reaction | Organocatalyst | BINOL-derived aldehydes, Cinchona alkaloids |

| Asymmetric Dihydroxylation | Transition Metal (Os) | (DHQD)2PHAL (Sharpless Ligand) |

Deracemization Techniques

The production of single-enantiomer compounds is often crucial for biological applications. Deracemization, a process that converts a racemic mixture into a single enantiomer, offers an efficient alternative to classical resolution. For β-amino amides like this compound, chemoenzymatic dynamic kinetic resolution (DKR) has emerged as a powerful strategy. acs.orgnih.gov This technique combines the high stereoselectivity of an enzyme for one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiopure product.

A common approach involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the stereoselective acylation of one amine enantiomer, coupled with a metal catalyst, often palladium- or ruthenium-based, to racemize the unreacted enantiomer. acs.orgnih.gov For instance, a catalyst system comprising palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has been shown to be effective for the DKR of primary amines at temperatures compatible with enzymatic activity (below 70 °C). nih.gov

The choice of acyl donor and solvent can significantly impact the efficiency of the DKR process. While traditional organic solvents are often used, research is ongoing to develop systems that are more environmentally benign. The application of DKR to β-amino esters, which are structurally related to β-amino amides, has been demonstrated, suggesting the feasibility of this approach for this compound. acs.org

Table 1: Illustrative Data for Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines

| Entry | Amine Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Phenylethylamine | Pd-AmP-MCF | Novozym-435 | Ethyl Acetate | >99 | >99 |

| 2 | 1-(4-Bromophenyl)ethylamine | Pd-AmP-MCF | Novozym-435 | Ethyl Acetate | 98 | >99 |

| 3 | 1-Indanylamine | Pd-AmP-MCF | Novozym-435 | Ethyl Acetate | 97 | >99 |

This table presents representative data from studies on analogous primary amines to illustrate the potential effectiveness of DKR for producing enantiopure N-substituted amides. Data is conceptual and based on reported findings for similar substrates. nih.gov

Investigation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this translates to the exploration of solvent-free reactions, the use of aqueous media, and the development of sustainable catalysts.

Solvent-Free and Aqueous Medium Reactions

The use of large volumes of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, there is a growing interest in solvent-free and aqueous reaction media.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can be promoted through techniques such as ball milling or microwave irradiation. mdpi.comnih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. For the synthesis of N-cyclohexyl amides, solvent-free conditions can be achieved by heating a mixture of the carboxylic acid or its derivative with cyclohexylamine, often in the presence of a catalyst. nih.gov Microwave-assisted synthesis, in particular, has been shown to be a rapid and efficient method for the direct synthesis of amides from carboxylic acids and amines without the need for a solvent. nih.gov

Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Biocatalytic approaches are particularly well-suited for aqueous media. manchester.ac.uk Enzymes like lipases and amide bond synthetases can catalyze the formation of amides in water, often with high selectivity and under mild conditions. researchgate.net For example, the lipase from Sphingomonas sp. HXN-200 has been shown to be effective in forming amides from a variety of esters and amines in an aqueous buffer. nih.gov The development of such biocatalytic systems for the synthesis of this compound holds significant promise for a truly green manufacturing process.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For amide synthesis, research has focused on replacing stoichiometric coupling reagents with catalytic alternatives.

Heterogeneous Catalysts: Heterogeneous catalysts are preferred in industrial processes due to their ease of separation from the reaction mixture and potential for reuse. nih.gov Materials such as niobic acid (Nb2O5) have shown high activity for the direct amidation of carboxylic acids and esters. nih.gov For the synthesis of N,N-alkylated amines from fatty acids, a dual catalytic system of ortho-Nb2O5 for amidation and PtVOx/SiO2 for subsequent hydrogenation has been reported, highlighting the potential for one-pot, sustainable processes. acs.org

Biocatalysts: Enzymes represent the ultimate green catalysts, operating under mild conditions in aqueous environments with high specificity. nih.gov Lipases, as mentioned, are widely used for amide synthesis. mdpi.comsemanticscholar.org Additionally, engineered enzymes, such as variants of the β-subunit of tryptophan synthase, are being developed for the synthesis of complex β-N-substituted-α-amino acids, which are structurally related to the target compound. nih.govresearchgate.net The ongoing development of robust and efficient biocatalysts will be crucial for the sustainable production of this compound and its analogues.

Table 2: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages | Potential Application for this compound Synthesis |

| Heterogeneous | Niobic Acid (Nb2O5) | High temperature | Recyclable, high activity for direct amidation | Direct synthesis from 3-aminopropanoic acid and cyclohexylamine |

| Heterogeneous | PtVOx/SiO2 | H2 atmosphere | Enables one-pot reductive amination | Synthesis from a suitable precursor followed by reduction |

| Biocatalyst | Candida antarctica Lipase B (Novozym 435) | Mild temperature, organic or solvent-free | High selectivity, mild conditions | Enantioselective synthesis or deracemization |

| Biocatalyst | Engineered Tryptophan Synthase (TrpB) | Aqueous buffer, mild temperature | High specificity for complex substrates | Synthesis of functionalized analogues |

This table provides a comparative overview of different catalytic approaches that could be adapted for the sustainable synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Cyclohexylamino Propanamide and Derivatives

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are exquisitely sensitive to the types of chemical bonds present and their local environment, making them powerful tools for functional group identification and conformational analysis.

Infrared (IR) Spectroscopy: Analysis of Carbonyl (νCO) and Amide Stretching Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 3-(Cyclohexylamino)propanamide, the IR spectrum is dominated by characteristic absorptions of the amide and amine groups. The primary amide group gives rise to two distinct N-H stretching vibrations, typically appearing as a pair of bands in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching vibration of the primary amide (Amide I band) is a strong, prominent absorption typically found in the range of 1690-1650 cm⁻¹. nist.gov The position of this band is sensitive to hydrogen bonding, which is expected to be significant in the condensed phase of this compound. The N-H bending vibration (Amide II band) is another key feature, usually observed between 1650 and 1590 cm⁻¹. nist.gov

The secondary amine (N-H) stretching vibration of the cyclohexylamino group would be expected to produce a weaker absorption in the 3350-3310 cm⁻¹ region, which might be obscured by the stronger primary amide N-H stretches. The C-N stretching vibrations for both the amide and the secondary amine will appear in the fingerprint region (below 1500 cm⁻¹), along with various C-H stretching and bending vibrations of the cyclohexyl and propyl moieties.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Strong, two bands |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Alkyl C-H | C-H Stretch | 2960 - 2850 | Strong |

| Carbonyl (Amide I) | C=O Stretch | 1690 - 1650 | Strong |

| Amide (Amide II) | N-H Bend | 1650 - 1590 | Medium to Strong |

| Alkyl C-H | C-H Bend | 1470 - 1350 | Medium |

| Amine/Amide | C-N Stretch | 1250 - 1020 | Medium |

Note: These are predicted values based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and physical state of the sample.

Raman Spectroscopy: Complementary Vibrational Mode Assignment

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through chemical bonds (scalar coupling), and the spatial proximity of atoms (nuclear Overhauser effect).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is determined by its local electronic environment. In this compound, distinct signals are expected for the protons of the cyclohexyl ring, the propylene (B89431) chain, the secondary amine, and the primary amide.

The protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton on the carbon bearing the nitrogen (the methine proton) would be shifted further downfield, likely in the range of 2.5-3.0 ppm. The two methylene (B1212753) groups of the propanamide chain (-CH₂CH₂CONH₂) would give rise to two distinct multiplets, likely appearing as triplets if coupling to each other is resolved, in the region of 2.0-3.5 ppm. The NH proton of the secondary amine would appear as a broad singlet, and its chemical shift would be highly dependent on concentration and solvent, typically in the range of 1.0-5.0 ppm. The two protons of the primary amide (-CONH₂) would also present as two broad singlets, potentially at different chemical shifts due to restricted rotation around the C-N bond, in the downfield region of 5.0-8.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl -CH₂- | 1.0 - 2.0 | Multiplet |

| Cyclohexyl -CH-N- | 2.5 - 3.0 | Multiplet |

| -N-CH₂-CH₂- | 2.8 - 3.5 | Triplet |

| -CH₂-CONH₂ | 2.2 - 2.6 | Triplet |

| -NH- (secondary amine) | 1.0 - 5.0 | Broad Singlet |

| -CONH₂ (primary amide) | 5.0 - 8.0 | Two Broad Singlets |

Note: These are predicted values and can be influenced by solvent, temperature, and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, nine distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the amide group is the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the cyclohexyl ring will appear in the upfield region, generally between 25 and 50 ppm, with the carbon attached to the nitrogen being the most downfield of this group. The two methylene carbons of the propanamide chain will have distinct chemical shifts, expected in the range of 30-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-CONH₂) | 170 - 180 |

| Cyclohexyl -CH-N- | 50 - 60 |

| -N-CH₂-CH₂- | 40 - 50 |

| -CH₂-CONH₂ | 30 - 40 |

| Cyclohexyl -CH₂- | 25 - 35 |

Note: These are predicted values based on typical chemical shift ranges for analogous structures.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a molecule. nist.gov Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons. This would be invaluable for tracing the connectivity of the propylene chain and within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. nist.gov This allows for the unambiguous assignment of the ¹H and ¹³C signals for all the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. yacooscience.com This is crucial for piecing together the entire molecular structure, for example, by showing a correlation between the NH proton and the carbonyl carbon, or between the protons on the CH₂ group adjacent to the nitrogen and the carbons of the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. rsc.org Cross-peaks indicate that two protons are close to each other in space (typically within 5 Å). This technique is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the substituents on the cyclohexyl ring.

By combining the information from these advanced 2D NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be constructed.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a molecule like this compound, soft ionization techniques are particularly valuable as they minimize fragmentation and preserve the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring mass to several decimal places. libretexts.org This high degree of accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. libretexts.orglibretexts.org

For this compound (Molecular Formula: C₉H₁₈N₂O), HRMS would be used to determine its exact mass. The analysis would be expected to detect the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of this ion can be calculated with high precision. This calculated value serves as a benchmark for experimental results, confirming the elemental composition.

Table 1: Theoretical Exact Mass Data for Protonated this compound

| Parameter | Value |

| Molecular Formula (Neutral) | C₉H₁₈N₂O |

| Species Analyzed | [M+H]⁺ |

| Molecular Formula (Ion) | [C₉H₁₉N₂O]⁺ |

| Calculated Monoisotopic Mass | 171.14974 Da |

This interactive table presents the theoretical data used in HRMS to confirm the elemental composition of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. nih.govwikipedia.orglibretexts.org This method is ideal for analyzing polar molecules like this compound, as the secondary amine and amide functionalities are readily protonated in an acidic solution.

In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent mixture (e.g., acetonitrile/water with formic acid) and introduced into the mass spectrometer. The resulting mass spectrum is expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z value of approximately 171.15. nih.govcreative-proteomics.com While ESI is a soft technique, some in-source fragmentation can be induced, providing valuable structural information. Potential fragmentation pathways for this molecule could include the neutral loss of ammonia (B1221849) (NH₃) from the amide group or cleavage of the bond between the propyl chain and the cyclohexylamino group.

Table 2: Expected ESI-MS Peaks for this compound

| Ion Species | Formula | Expected m/z (Nominal) | Description |

| [M+H]⁺ | [C₉H₁₉N₂O]⁺ | 171 | Protonated Molecular Ion |

| [M+H - NH₃]⁺ | [C₉H₁₆NO]⁺ | 154 | Loss of Ammonia |

| [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | 98 | Cyclohexylamine (B46788) Fragment |

This interactive table displays the primary molecular ion and potential fragment ions that would be observed in an ESI-MS analysis, aiding in structural confirmation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction for Atomic Coordinates and Absolute Configuration

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. thieme-connect.de

This analysis yields a complete set of atomic coordinates, defining the precise three-dimensional structure of the molecule. It would reveal the conformation of the cyclohexyl ring (typically a chair conformation), the geometry of the amide group, and the spatial relationship between the different functional groups. For chiral molecules, single-crystal XRD can also be used to determine the absolute configuration, which is crucial for understanding biological activity. springernature.comjst.go.jpox.ac.uk

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Crystal Packing

The data from X-ray crystallography also provides critical insights into the supramolecular structure, which is governed by intermolecular interactions. mdpi.commdpi.com In the crystal lattice of this compound, hydrogen bonding is expected to be the dominant organizing force.

Table 3: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Type | Role |

| Amide (-CONH₂) | N-H | Donor |

| Secondary Amine (-NH-) | N-H | Donor |

| Amide Carbonyl (C=O) | C=O | Acceptor |

This interactive table identifies the functional groups within the molecule that are capable of participating in hydrogen bonding, which is key to understanding its crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Cyclohexylamino Propanamide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional arrangement of atoms in a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed to determine optimized molecular geometries, ground-state energies, and vibrational frequencies. For a molecule like 3-(Cyclohexylamino)propanamide, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its 3D structure. Furthermore, the calculation of vibrational frequencies would allow for the theoretical prediction of its infrared and Raman spectra, which are crucial for its experimental identification and characterization. However, no published studies were found that apply DFT methods to this compound.

Ab Initio Methods for High-Accuracy Energetic and Electronic Descriptors

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and electronic properties. For this compound, ab initio calculations could yield precise values for its ionization potential, electron affinity, and dipole moment. Such data is invaluable for understanding its chemical behavior and potential for intermolecular interactions. A literature search, however, revealed no specific ab initio studies focused on this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclohexyl ring and the propanamide side chain in this compound suggests that it can adopt multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Semi-Empirical Methods for Conformational Searching and Optimization

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods for exploring the conformational landscape of a molecule. These methods are well-suited for performing initial conformational searches to identify low-energy structures of flexible molecules like this compound. The resulting geometries can then be further refined using more accurate methods. No studies employing semi-empirical methods for the conformational analysis of this specific compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netcreative-biolabs.com By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov

Development of Statistical Models Correlating Molecular Descriptors with Biological Activity

The development of a QSAR model begins with a dataset of structurally related compounds, such as derivatives of this compound, for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. nih.govmdpi.com For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Common categories of descriptors include:

1D/2D Descriptors: These are derived from the 2D representation of the molecule and include properties like molecular weight, atom counts, functional group counts, and topological indices that describe molecular branching and connectivity. nih.govpharmacy180.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. pharmacy180.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the observed biological activity. nih.govresearchgate.net The robustness and predictive power of the resulting model are then validated using techniques like cross-validation and external validation with a test set of compounds. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric (3D) | Molecular Surface Area (MSA) | Molecular shape and size |

| Electrostatic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Hydrophobic | LogP | Lipophilicity/hydrophobicity |

Identification of Key Structural Features Contributing to Activity

A validated QSAR model provides direct insight into which structural features are most influential for the biological activity of the compound series. creative-biolabs.com The coefficients in a regression model, for instance, indicate whether a particular descriptor has a positive or negative impact on activity. nih.gov For derivatives of this compound, a QSAR study might reveal several key features.

For example, the model could indicate that:

Hydrophobicity (LogP): A positive correlation might suggest that increasing the lipophilicity of the cyclohexyl ring (e.g., by adding substituents) enhances binding to a hydrophobic pocket in the target.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors or acceptors is often a critical descriptor. The model could confirm the importance of the amide and amine groups for interacting with the target. nih.gov

Steric Properties: Descriptors related to molecular size or shape (e.g., molar refractivity) can highlight optimal steric requirements for fitting into the binding site. nih.gov The size and substitution pattern on the cyclohexyl ring could be critical parameters. researchgate.netnih.gov

Table 4: Hypothetical Contribution of Structural Features of this compound to Activity

| Structural Feature | Potential Contribution to Activity | Rationale from QSAR |

| Cyclohexyl Ring | Positive (Hydrophobicity) | Fills a hydrophobic pocket in the target protein. |

| Propanamide Linker | Optimal Length/Flexibility | Provides correct spacing and orientation of key functional groups. |

| Amine Groups | Positive (H-bonding) | Essential for forming specific hydrogen bonds that anchor the molecule. |

| Amide Group | Positive (H-bonding/Rigidity) | Contributes to binding and may restrict conformational flexibility. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Forces

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for understanding electron delocalization and the nature of intermolecular forces. nih.govmdpi.com

In this compound, NBO analysis can quantify the delocalization of electrons within the amide group. The lone pair on the nitrogen atom is not entirely localized on the nitrogen; it participates in resonance with the adjacent carbonyl group (C=O). libretexts.orglibretexts.org This delocalization gives the C-N bond significant double-bond character, which restricts rotation and makes the amide group planar. libretexts.orgyoutube.com NBO analysis measures the energy of this delocalization by examining the interaction between the nitrogen lone pair (donor NBO) and the antibonding π* orbital of the carbonyl group (acceptor NBO). uni-muenchen.de

Furthermore, NBO analysis helps to characterize the forces that govern how the molecule interacts with its environment. youtube.comyoutube.comyoutube.com It can describe the donor-acceptor interactions that underlie hydrogen bonding, where a lone pair NBO on an electronegative atom (like the carbonyl oxygen or amine nitrogen) interacts with an antibonding σ* orbital of a hydrogen bond donor (like an N-H bond). wisc.edu

Table 5: Summary of NBO Analysis Insights for this compound

| NBO Interaction | Molecular Feature | Significance |

| n(N) → π(C=O) | Amide Group | Strong electronic delocalization, leading to planar geometry and rotational barrier around the C-N bond. libretexts.org |

| n(O) → σ(N-H) | Hydrogen Bonding | Characterizes the strength of intermolecular hydrogen bonds where the amide carbonyl acts as an acceptor. |

| n(N) → σ*(O-H) | Hydrogen Bonding | Characterizes intermolecular hydrogen bonds where the amine nitrogen acts as an acceptor. |

| σ(N-H) → n(O) | Hydrogen Bonding | Characterizes intermolecular hydrogen bonds where the amine N-H acts as a donor. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclohexylamino Propanamide Analogues

Impact of Substituent Variations on Molecular Properties

The introduction of substituents to a parent molecule can profoundly alter its molecular properties, such as lipophilicity and electronic effects, which in turn influence its pharmacokinetic and pharmacodynamic profiles. While direct studies on 3-(cyclohexylamino)propanamide are limited, research on related structures provides valuable insights.

Electronic Effects: The electronic properties of substituents can impact a molecule's reactivity, metabolic stability, and ability to interact with its biological target. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., alkyl, alkoxy groups) can alter the pKa of nearby ionizable groups and the polarity of bonds. For example, in a study of para-substituted methcathinone (B1676376) analogues, the electronic parameter (σp) of the substituent was a key factor in determining their activity at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov For this compound analogues, substituents on the cyclohexyl ring could influence the basicity of the secondary amine, which could be critical for ionic interactions with a biological target.

The following interactive table illustrates the predicted impact of various substituents on the lipophilicity and electronic character of a hypothetical this compound analogue.

| Substituent (R) on Cyclohexyl Ring | Predicted Change in Lipophilicity (logP) | Electronic Effect |

| -H (unsubstituted) | Baseline | Neutral |

| -CH3 (methyl) | Increase | Weakly electron-donating |

| -OH (hydroxyl) | Decrease | Electron-donating (by resonance), weakly electron-withdrawing (by induction) |

| -F (fluoro) | Slight Increase/Decrease (context-dependent) | Strongly electron-withdrawing |

| -CF3 (trifluoromethyl) | Significant Increase | Strongly electron-withdrawing |

| -COOH (carboxyl) | Significant Decrease | Electron-withdrawing |

Stereochemical Influence on Molecular Recognition and Functional Profiles

Stereochemistry plays a pivotal role in the interaction of a molecule with its biological target, as biomacromolecules like proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in a drug molecule can significantly affect its binding affinity and efficacy.

For analogues of this compound, stereocenters can exist at the cyclohexyl ring (e.g., in substituted derivatives) and potentially on the propanamide chain if substituted. The spatial orientation of these substituents can either facilitate or hinder the optimal fit of the molecule into a binding pocket. A study on peptidyl alpha-keto amides as calpain inhibitors demonstrated a strict stereochemical requirement for activity, with the L,L diastereomers being potent inhibitors while the L,D diastereomers were poorly active. nih.gov This highlights that even subtle changes in the orientation of a functional group can lead to a dramatic loss of biological activity. nih.gov

In the context of this compound analogues, if the cyclohexyl ring is, for example, 1,4-disubstituted, cis and trans isomers would exist. These isomers would have different spatial arrangements of the substituents, leading to distinct conformational preferences and, consequently, different interaction profiles with a target receptor. Similarly, substitution on the propanamide backbone would introduce a chiral center, and the R and S enantiomers would likely exhibit different biological activities.

Cyclohexyl Moiety Substitutions and Their Influence on Conformational Preferences and Interactions

For this compound analogues, substituents on the cyclohexyl ring would be expected to influence the conformational equilibrium of the ring (the chair-boat interconversion and the axial-equatorial preference of the propanamide side chain). These conformational changes can alter the presentation of key binding groups to the receptor. For example, a bulky substituent might favor a conformation that either enhances or disrupts a critical hydrogen bond or hydrophobic interaction. In a series of 18β-glycyrrhetinic acid derivatives, a compound with a cyclohexyl-substituted amide showed notable inhibitory effects against certain cancer cell lines, suggesting that the cyclohexyl group can be a favorable moiety for biological activity. nih.gov

The following table outlines potential substitutions on the cyclohexyl ring and their likely influence on the properties of this compound analogues.

| Cyclohexyl Ring Substitution | Potential Influence on Conformation | Potential Impact on Biological Interactions |

| Unsubstituted | Standard chair conformation | Baseline hydrophobic interactions |

| 4-methyl (equatorial) | Stabilizes chair conformation | Increased hydrophobic interaction in a corresponding pocket |

| 4-tert-butyl (equatorial) | Locks the ring in a specific chair conformation | Can provide a strong anchoring point in a large hydrophobic pocket |

| 4-hydroxyl (equatorial) | Minimal conformational change | Introduces hydrogen bonding capability |

| 4-hydroxyl (axial) | May slightly destabilize the chair conformation | Presents a hydrogen bonding group in a different spatial orientation |

Propanamide Chain Length and Branching Effects on Biological Interactions

The propanamide chain in this compound acts as a linker between the cyclohexylamino group and the primary amide. Altering the length and branching of this chain can significantly impact the molecule's ability to position its key functional groups for optimal interaction with a biological target.

Studies on other classes of compounds have shown that linker length can be a critical determinant of biological activity. For instance, in a series of icariside II derivatives, the anticancer activity was found to be dependent on the length of an alkylamino side chain, with a longer chain being generally more favorable up to a certain point. nih.gov Similarly, for this compound analogues, extending the propanamide chain to a butanamide or pentanamide, or shortening it to an ethanamide, would alter the distance between the cyclohexyl group and the terminal amide. This could be crucial for spanning the distance between different binding pockets on a receptor.

Branching on the propanamide chain, for example by adding a methyl group at the alpha or beta position, would introduce steric bulk and potentially a new chiral center. This could restrict the conformational flexibility of the chain, which might be entropically favorable for binding if the locked conformation is the bioactive one. However, it could also introduce steric hindrance that prevents the molecule from adopting the necessary conformation for binding. A study on 3-aminopropionic acid analogues revealed that substitutions on the N-terminus, alpha-, and beta-positions all influenced antiseizure activity, underscoring the sensitivity of the biological response to modifications along the backbone. nih.gov

Amide Linkage Modifications and Their Consequences on Stability and Binding

The amide bond is a central functional group in many biologically active molecules, but it can be susceptible to enzymatic cleavage by proteases, which can limit a drug's metabolic stability and oral bioavailability. nih.govpressbooks.pub Replacing the amide linkage in this compound with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy to improve these characteristics. nih.gov

A variety of amide bioisosteres have been developed, each with its own set of properties:

1,2,3-Triazoles: These five-membered heterocyclic rings are known to be metabolically stable and can mimic the hydrogen bond donor and acceptor properties of the amide bond. cambridgemedchemconsulting.com

Oxadiazoles: These heterocycles are also used to replace amide bonds to enhance metabolic stability. nih.gov Both 1,2,4- and 1,3,4-oxadiazoles can mimic the planarity and dipole moment of an amide. nih.gov

Trifluoroethylamines: This group can serve as a non-classical bioisostere of the amide bond, offering increased metabolic stability while maintaining the ability to act as a hydrogen bond donor. u-tokyo.ac.jp

Esters: Replacing the amide with an ester can sometimes improve cell permeability, although esters are also susceptible to hydrolysis by esterases. acs.org

The choice of a specific bioisostere depends on the particular requirements of the drug candidate, as each replacement will alter the molecule's geometry, electronic properties, and hydrogen bonding capacity in a unique way. nih.gov For example, while a 1,2,4-oxadiazole (B8745197) might be a good mimic in one system, a trifluoroethylamine might be superior in another where hydrogen bond donation is critical. The following table summarizes some common amide bioisosteres and their general properties.

| Amide Bioisostere | Key Properties | Potential Impact on this compound Analogues |

| Ester | Can increase permeability; susceptible to esterase cleavage. acs.org | May improve absorption but could have short half-life. |

| 1,2,3-Triazole | Metabolically stable; mimics H-bond donor/acceptor. cambridgemedchemconsulting.com | Increased metabolic stability and oral bioavailability. |

| 1,2,4-Oxadiazole | Metabolically stable; mimics planarity and dipole. nih.gov | Enhanced stability while potentially maintaining binding affinity. |

| Trifluoroethylamine | Metabolically stable; preserves H-bond donor ability. u-tokyo.ac.jp | Improved stability in contexts where the N-H hydrogen bond is crucial for activity. |

Mechanistic Research on Biological Activities and Molecular Interactions of 3 Cyclohexylamino Propanamide and Its Derivatives Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

The primary focus of non-clinical research into 3-(cyclohexylamino)propanamide and its derivatives has been the elucidation of their mechanisms as enzyme inhibitors. These investigations have been crucial in understanding the molecular interactions that underpin their potential biological activities, particularly in the context of antiviral and antimicrobial research.

SARS-CoV-2 3CLpro Inhibition Mechanisms

A significant body of research has centered on the interaction of this compound derivatives with the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. nih.gov Inhibition of 3CLpro effectively halts the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Derivatives of this compound have been investigated as both covalent and non-covalent inhibitors of this essential viral enzyme.

Covalent inhibitors function by forming a stable, irreversible chemical bond with their target enzyme. For the SARS-CoV-2 3CLpro, the key target for this interaction is the catalytic cysteine residue (Cys145) located within the enzyme's active site. nih.gov The catalytic dyad, consisting of Cys145 and a nearby histidine residue (His41), is responsible for the protease's enzymatic activity. nih.gov

Research has led to the development of peptidic and non-peptidic derivatives that incorporate a "warhead"—an electrophilic group designed to react with the nucleophilic thiol group of Cys145. Studies have shown that starting from a non-covalent this compound-based scaffold, covalent inhibitors can be designed. These inhibitors typically feature an electrophilic group, such as an α-ketoamide, which forms a covalent bond with Cys145. This mechanism has been confirmed through X-ray crystallography and liquid chromatography-mass spectrometry (LC-MS) analyses. For instance, high-resolution co-crystal structures of inhibitors have elucidated the formation of a covalent bond to Cys145 at the active site of SARS-CoV-2 3CLpro.

| Derivative Type | Warhead/Reactive Group | Mechanism of Action |

| Peptidomimetic Aldehydes | Aldehyde | Forms a covalent bond with the catalytic Cys145. nih.gov |

| α-Ketoamide Derivatives | α-Ketoamide | The electrophilic keto-carbon is attacked by the Cys145 thiol, forming a stable covalent adduct. |

Table 1: Covalent Inhibition Mechanisms of 3CLpro Inhibitors. This table summarizes the types of reactive groups integrated into inhibitor structures and their mechanism of action against the SARS-CoV-2 3CLpro.

Non-covalent inhibitors function by binding reversibly to the enzyme's active site through a series of weaker interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The development of potent non-covalent inhibitors of SARS-CoV-2 3CLpro has been a significant area of research. nih.gov

Molecular dynamics simulations and co-crystal structures have revealed the precise binding modes of these non-covalent inhibitors within the 3CLpro active site. nih.gov These studies show that the inhibitor molecules fit into the substrate-binding subsites of the protease (often denoted as S1, S2, S1', etc.). Key interactions for non-covalent derivatives often involve hydrogen bonds with the main chain or side chains of critical amino acid residues. Residues such as His163, Glu166, N142, and Gly143 have been identified as essential for forming these key interactions in the binding pocket. nih.gov For example, specific moieties of the inhibitors are designed to fit into the S1 subsite, forming hydrogen bonds with the side chains of His163 and Glu166. These interactions stabilize the enzyme-inhibitor complex, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

| Interacting Residue | Subsite Location | Type of Interaction |

| His163 | S1 | Hydrogen Bond |

| Glu166 | S1 | Hydrogen Bond |

| N142 | S1 | Hydrogen Bond |

| Gly143 | S1 | Hydrogen Bond |

Table 2: Key Non-Covalent Interactions with 3CLpro. This table highlights the crucial amino acid residues within the 3CLpro active site that form non-covalent bonds with inhibitors, stabilizing the complex.

Other Protease Inhibition Mechanisms

While the focus for this compound derivatives has been overwhelmingly on SARS-CoV-2 3CLpro, the inhibition of other proteases is a broader strategy in antimicrobial and antiviral development. For instance, within the SARS-CoV-2 virus, another essential enzyme is the papain-like protease (PLpro), which is also required for polyprotein processing. nih.gov In the context of bacterial infections, proteases like Pseudomonas aeruginosa elastase (LasB) are critical virulence factors and represent potential therapeutic targets. However, based on available scientific literature, specific mechanistic studies detailing the inhibition of other proteases, such as PLpro or bacterial proteases, by compounds directly derived from the this compound scaffold are not extensively documented. The research has remained predominantly centered on the 3CLpro target.

Quorum Sensing Inhibition (QSI) Mechanisms in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and the production of virulence factors, making it an attractive target for developing anti-virulence therapies.

Inhibition of LasR-Dependent Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, possesses a well-characterized QS system known as the Las system. This system consists of two core components: the LasI synthase, which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and LasR, a transcriptional regulator that acts as the receptor for this signal. When the concentration of 3-oxo-C12-HSL reaches a critical threshold, it binds to and activates LasR. The activated LasR-signal complex then binds to specific DNA sequences, initiating the transcription of numerous virulence genes.

Inhibition of the LasR regulator is a key strategy to disrupt this pathogenic cascade. Antagonists of LasR are designed to bind to the receptor, either competitively or allosterically, preventing its activation by the natural signaling molecule. This abrogation of LasR's DNA-binding capability leads to a significant reduction in the expression of QS-controlled virulence factors, such as elastase and pyocyanin, and can inhibit biofilm formation.

While the development of LasR inhibitors is an active area of research, with various molecular scaffolds being investigated, specific studies detailing the mechanistic action of this compound or its direct derivatives as inhibitors of the LasR system are not prominently featured in the current body of scientific literature.

Molecular Interactions with Quorum Sensing Signal Receptors

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, such as virulence factor expression and biofilm formation, based on population density frontiersin.orgmdpi.com. This communication is mediated by signaling molecules known as autoinducers, which bind to specific receptor proteins to trigger gene expression frontiersin.org. Interfering with this system is a promising strategy for developing anti-virulence agents that disarm pathogens without exerting selective pressure for resistance frontiersin.orgnih.gov.

While this compound itself has not been the focus of published QS research, studies on other amide derivatives suggest that this class of compounds has the potential to act as QS inhibitors. A recent study synthesized a series of thirty-one amide derivatives and tested their ability to interfere with the QS systems of Pseudomonas aeruginosa, a significant human pathogen nih.gov. The results indicated that certain derivatives could significantly inhibit the expression of key QS-regulated genes, including lasB, rhlA, and pqsA. This inhibition led to a reduction in several virulence factors controlled by these systems nih.gov. Further investigation through molecular docking and surface plasmon resonance (SPR) suggested that one of the most potent compounds, A9, likely exerts its inhibitory effect by binding to the QS receptor proteins LasR and PqsR, with a particular affinity for PqsR nih.gov.

Similarly, research on flavone (B191248) derivatives has shown that they can bind to the bacterial QS regulator LasR and disrupt its ability to bind to DNA, thereby inhibiting the QS cascade mdpi.comnih.govresearchgate.net. These findings establish a clear mechanism whereby small molecules can abrogate QS signaling through direct interaction with receptor proteins. Given that this compound contains an amide bond—a key structural feature in some identified QS inhibitors—it is plausible that it or its derivatives could interact with QS receptors. However, without direct experimental evidence, this remains a hypothesis requiring future investigation.

General Antimicrobial Action Mechanisms (Microbiological Research Context)

The antimicrobial potential of various cyclohexane (B81311) and amide derivatives has been explored, suggesting several possible mechanisms of action.

Investigation of Nucleic Acid Synthesis Interference

Currently, there is a lack of specific research investigating the direct interference of this compound or its close derivatives with nucleic acid synthesis. The mechanisms of action for many related antimicrobial compounds often focus on other cellular targets.

Examination of Protein Synthesis Inhibition

Direct studies on the effect of this compound on protein synthesis are not available in the current literature. However, the structurally related compound cycloheximide (B1669411), which also contains a cyclohexyl group, is a well-known inhibitor of eukaryotic protein synthesis. It is important to note that derivatives of cycloheximide have been specifically designed to eliminate this protein synthesis inhibition while targeting other proteins. For example, novel cycloheximide derivatives featuring an adamantyl substitution were developed to specifically inhibit the Mip protein of Legionella pneumophila, a key virulence factor, without affecting host cell protein synthesis nih.gov. This demonstrates that the cyclohexyl-containing scaffold can be modified to target different proteins with high specificity.

The amide bond itself is the fundamental linkage in proteins (as a peptide bond) and is characterized by high stability due to resonance, which is critical for protein structure and function nih.govwikipedia.org. Nature utilizes specific enzymes, such as serine proteases, to cleave these stable bonds nih.gov. The inherent stability of the amide bond in this compound makes it an unlikely candidate for non-specific disruption of protein structures, suggesting that any interaction would likely be a specific binding event.

Mechanisms of Membrane Permeabilization or Disruption

A common mechanism for antimicrobial compounds involves the disruption or permeabilization of the bacterial cell membrane. The lipophilicity of a molecule is often a key factor in this process cabidigitallibrary.org. The cyclohexyl group in this compound imparts a hydrophobic character, which could facilitate its interaction with the lipid bilayer of bacterial membranes.

Research on various cyclohexane derivatives has highlighted their potential as antimicrobial agents, with some studies suggesting that they block the transport of hydrophilic substances into bacterial cells cabidigitallibrary.org. One study on cyclohexane tosyloxyimine derivatives found moderate antibacterial activity against Gram-negative bacteria researchgate.net. Another study on eurotiumide A, a natural product, and its synthesized derivatives found that modifying its side chains could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.gov. The results suggested that for some derivatives, the mode of action might involve the inhibition of cell wall synthesis by binding to penicillin-binding proteins nih.gov.

Protein-Ligand Binding and Biochemical Interaction Studies (General Academic Context)

Affinity for Basic Proteins and Solubilization Mechanisms

The structural features of this compound, specifically the secondary amine and the amide group, suggest the potential for interactions with proteins. The lone pair of electrons on the nitrogen of the secondary amine group allows it to act as a base and a ligand, capable of forming ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) on a protein surface or coordinating with metal ions chemrevise.orgthesciencehive.co.uk.

Research into amide derivatives containing cyclopropane (B1198618) has shown that some compounds exhibit excellent antifungal activity, with molecular docking studies predicting a good binding affinity for the CYP51 protein, a key enzyme in fungal sterol biosynthesis mdpi.com. Furthermore, studies on propanamide-sulfonamide conjugates have identified them as inhibitors of the enzyme urease nih.gov. These examples demonstrate that the propanamide scaffold can be part of molecules that bind specifically and effectively to protein active sites.

There is also evidence that the amide groups of proteins can participate in metabolic reactions, such as the incorporation of amines fordham.edu. This suggests a potential for covalent or strong non-covalent interactions between amine-containing compounds and protein amide groups.

The table below summarizes the antimicrobial activity of some amide and cyclohexane derivatives from the literature, illustrating the potential for this class of compounds.

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Mechanism | Reference |